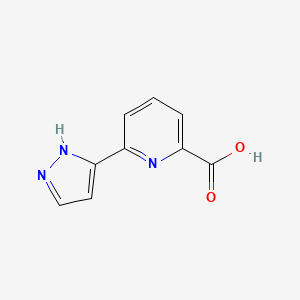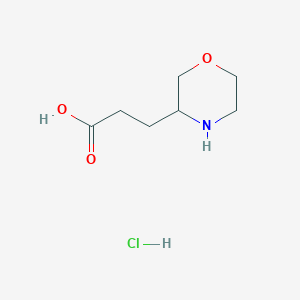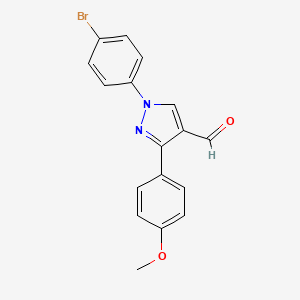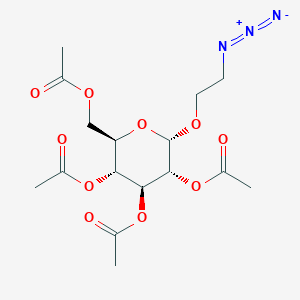
6-(5-Pyrazolyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(5-Pyrazolyl)pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H7N3O2 . It is a white to yellow solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H7N3O2/c13-9(14)8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H, (H,10,12)(H,13,14) . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms in the molecule .Physical And Chemical Properties Analysis
“this compound” is a white to yellow solid . It has a molecular weight of 189.17 .Wissenschaftliche Forschungsanwendungen
6-(5-Pyrazolyl)pyridine-2-carboxylic acid has been studied for its potential to be used in a variety of scientific research applications. It has been investigated for its potential to be used as a corrosion inhibitor, as a preservative, and as an antioxidant. In addition, this compound has been studied for its potential to act as an anti-inflammatory agent, a neuroprotective agent, and an anti-cancer agent.
Wirkmechanismus
Biochemical Pathways
Pyrazole derivatives have been studied for their potential in drug design and discovery, particularly as cancer and inflammation therapeutics
Result of Action
It’s worth noting that pyrazole derivatives have been studied for their potential therapeutic effects in cancer and inflammation .
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-(5-Pyrazolyl)pyridine-2-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. In addition, it has been found to be both safe and effective in laboratory experiments.
However, there are also a number of limitations to the use of this compound in laboratory experiments. It is a relatively unstable compound, and therefore must be stored at low temperatures and in the dark. In addition, it has a relatively short shelf life and must be used within a few weeks of preparation.
Zukünftige Richtungen
The potential applications of 6-(5-Pyrazolyl)pyridine-2-carboxylic acid are numerous and varied. In the future, this compound could be studied for its potential to be used as a preservative in food and beverages, as a corrosion inhibitor in industrial processes, and as an antioxidant in cosmetic products. In addition, this compound could be studied for its potential to be used as an anti-inflammatory agent, a neuroprotective agent, and an anti-cancer agent in medical treatments. Finally, this compound could be studied for its potential to be used as a catalyst in chemical reactions.
Synthesemethoden
6-(5-Pyrazolyl)pyridine-2-carboxylic acid can be synthesized from the reaction of 5-pyrazolylpyridine-2-carboxylic acid (5-PP) and pyridine hydrochloride. The reaction is conducted in aqueous solution at a temperature of 90°C and a pressure of 1.5 MPa. The reaction produces this compound in a yield of approximately 90%.
Eigenschaften
IUPAC Name |
6-(1H-pyrazol-5-yl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDZPLFQLZLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Butyl-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6357610.png)


![2-Bromo-6-methylH-imidazo[1,2-a]pyridine](/img/structure/B6357650.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B6357656.png)




![2-[(Boc-Amino)methyl]-3-fluoro-2-propen-1-ol](/img/structure/B6357685.png)
![tert-Butyl 3-bromospiro[5H-furo[3,4-b]pyridine-7,3-azetidine]-1-carboxylate](/img/structure/B6357697.png)
